1-[(Phenylamino)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-(anilinomethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(7-4-8-11)9-12-10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXKTZXRHHQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity (%) | Notable Properties |
|---|---|---|---|---|---|
| 1-[(Phenylamino)methyl]cyclobutan-1-ol | C₁₁H₁₅NO | 193.25 (estimated) | Phenylamino-methyl | N/A | High lipophilicity, moderate reactivity |
| 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol | C₁₂H₂₃NO | 197.32 | Cycloheptylamino-methyl | ≥95 | Increased steric bulk, lower solubility |
| 1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol | C₁₁H₁₄FNO | 207.24 | 4-fluorophenylamino-methyl | 100 | Enhanced electronic effects (fluorine) |
| 1-[(Methylamino)methyl]cyclobutan-1-ol | C₆H₁₃NO | 115.18 | Methylamino-methyl | N/A | Low molecular weight, higher volatility |
| 1-Phenylcyclobutane-1-ol | C₁₀H₁₂O | 148.20 | Phenyl | N/A | No amino group; reduced H-bonding |
Key Observations :
- Substituent Effects: The phenylamino group in the target compound enhances aromatic interactions compared to cycloheptyl () or methyl groups ().
- Reactivity: Cyclobutanol derivatives with amino-methyl groups (e.g., ) exhibit nucleophilic reactivity at the amino site, enabling functionalization. The absence of an amino group in 1-phenylcyclobutane-1-ol () limits such interactions.
- Solubility : Larger substituents (e.g., cycloheptyl in ) reduce aqueous solubility, whereas smaller groups (e.g., methyl in ) increase volatility .
Preparation Methods
General Synthetic Strategy
The core approach to preparing 1-[(Phenylamino)methyl]cyclobutan-1-ol involves:
- Starting from cyclobutanone or cyclobutanol derivatives.
- Introduction of the phenylamino methyl substituent through imine formation (Schiff base) followed by reduction.
- Use of mild reaction conditions to preserve the cyclobutanol ring and achieve high yields.
This strategy is supported by oxidation, condensation, and reduction steps, often employing catalytic or stoichiometric reagents.
Preparation via Oxidation, Schiff Base Formation, and Reduction
A notable method described in a Chinese patent (CN102408346B) outlines the preparation of a related cyclobutane amine compound, which is directly applicable to this compound synthesis:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of cyclobutanol derivative to cyclobutanone aldehyde | Oxidizing agents under mild conditions | Formation of 4,5-dimethoxy benzo-cyclobutane-1-formaldehyde |
| 2 | Schiff base formation with amine (phenylamine) | Reaction of aldehyde with phenylamine at room temperature | Formation of imine intermediate |
| 3 | Reduction of Schiff base to amine | Mild reducing agents (e.g., sodium borohydride) | Formation of this compound |
This method emphasizes mild reaction conditions, cost efficiency, and suitability for scale-up with high yields.
Catalytic Hydrogenation Approach
Hydrogenation of imine intermediates derived from cyclobutanone and aniline derivatives is another effective preparation method:
- The cyclobutanone reacts with phenylamine to form an imine intermediate.
- Catalytic hydrogenation using Pd/C under low pressure (e.g., 5 psi) at room temperature reduces the imine to the corresponding amine alcohol.
- This method provides high purity products with yields often exceeding 80% and is compatible with sensitive functional groups.
Reaction Conditions and Yields Summary
| Preparation Step | Typical Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of cyclobutanol to aldehyde | Mild oxidants (e.g., PCC, TEMPO) | Room temperature to mild heating | 80-90 | Avoids overoxidation |
| Schiff base formation | Phenylamine, solvent (e.g., ethanol) | Room temperature, several hours | ~85 | Equilibrium reaction, monitored by TLC |
| Reduction of imine | NaBH4 or catalytic hydrogenation (Pd/C) | Room temperature, 1-4 hours | 80-90 | Hydrogenation preferred for stereoselectivity |
Mechanistic Insights
- The key intermediate is the Schiff base formed by condensation of the aldehyde group on the cyclobutanone ring with the phenylamine.
- Reduction of this imine intermediate yields the secondary amine with a hydroxyl group on the cyclobutane ring.
- The cyclobutanol ring is stable under mild reductive conditions, preventing ring opening or rearrangement.
- Catalytic hydrogenation is favored for clean conversion and minimal by-products.
Research Findings and Comparative Analysis
- The patent method is advantageous for industrial scale due to mild conditions and high yield.
- Catalytic hydrogenation methods provide high stereochemical purity and are suitable for lab-scale synthesis.
- Organometallic approaches offer flexibility but are more complex and less commonly used for this specific compound.
- No significant reports suggest the use of harsh reagents or extreme conditions, reflecting the sensitivity of the cyclobutanol framework.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Oxidation + Schiff base + Reduction (Patent CN102408346B) | Oxidation → Imine formation → Reduction | Mild, cost-effective, scalable | Requires careful oxidation control | 85-90% |
| Catalytic Hydrogenation | Imine formation → Pd/C hydrogenation | High purity, stereoselective | Requires hydrogenation setup | 80-90% |
| Organometallic Addition | LDA deprotonation → Benzyl bromide addition → Reduction | Structural diversity | Complex, low temperature needed | Variable |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-[(Phenylamino)methyl]cyclobutan-1-ol, and how do reaction conditions impact yield and purity?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting cyclobutanone with phenylamine derivatives in the presence of a reducing agent (e.g., NaBH₄) under inert conditions (N₂ atmosphere) can yield the target compound. Solvent choice (e.g., THF or ethanol) and temperature control (0–25°C) are critical to minimize side reactions like over-reduction or dimerization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : The cyclobutane ring protons resonate between δ 1.8–2.5 ppm as multiplet signals, while the phenylamino group shows aromatic protons at δ 6.5–7.2 ppm. The hydroxyl proton (OH) typically appears as a broad singlet (δ 1.5–2.0 ppm) .
- IR Spectroscopy : Key peaks include O-H stretch (~3200–3400 cm⁻¹), N-H bend (~1600 cm⁻¹), and cyclobutane ring vibrations (~900–1000 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm the molecular ion peak (m/z ~191.2) and fragmentation patterns (e.g., loss of –NHPh group) .
Q. What are the primary challenges in purifying this compound, and which techniques are most effective?
- Methodology : The compound’s polarity and tendency to form hydrogen bonds complicate purification. Recrystallization from a toluene/hexane mixture or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves purity. Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures minimal impurities .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during synthesis, particularly regarding cyclobutane ring conformation?
- Methodology : The cyclobutane ring’s puckered conformation influences reactivity. Computational modeling (DFT or molecular mechanics) predicts stable conformers, guiding solvent selection (e.g., DMF stabilizes chair-like conformers). Chiral catalysts (e.g., BINOL-derived ligands) can induce enantioselectivity during ring-closing steps. Post-synthesis analysis via X-ray crystallography or NOESY NMR validates stereochemical outcomes .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodology :
- Comparative Analysis : Tabulate biological activity (e.g., IC₅₀ values) against analogs like 1-[(methylamino)methyl]cyclobutan-1-ol ( ) and 2-(Dimethylamino)-2-phenylbutan-1-ol (). Structural differences (e.g., amino group substitution) correlate with activity variations .
- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition) under consistent conditions (pH 7.4, 37°C) to isolate confounding factors like solubility or metabolic stability .
Q. How can computational modeling predict physicochemical properties, and what validation methods are recommended?
- Methodology :
- Molecular Dynamics (MD) Simulations : Predict logP (lipophilicity) and pKa using software like Schrödinger or Gaussian. Validate with experimental HPLC retention times or potentiometric titrations .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate via SPR (surface plasmon resonance) to measure binding affinities .
Q. What experimental designs elucidate the mechanism of action of this compound at the molecular level?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
- Kinetic Studies : Monitor enzyme inhibition (e.g., COX-2) using fluorogenic substrates.
- CRISPR-Cas9 Knockout Models : Identify genetic pathways affected by the compound in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
